![molecular formula C6H10O3 B153515 Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) CAS No. 136377-97-4](/img/structure/B153515.png)
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) is a chemical compound that is commonly known as (S)-(+)-Epichlorohydrin. It is a colorless liquid that is used in the production of various industrial and commercial products. The compound is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid.
Mécanisme D'action
(S)-(+)-Epichlorohydrin is a reactive compound that can form covalent bonds with various molecules. The compound is known to react with nucleophiles such as amino acids, peptides, and proteins. The reaction takes place through the opening of the epoxide ring, which forms a covalent bond with the nucleophile. This reaction can lead to the formation of cross-linked products, which can alter the structure and function of the target molecule.
Effets Biochimiques Et Physiologiques
(S)-(+)-Epichlorohydrin has been shown to have various biochemical and physiological effects. The compound is known to be a potent mutagen and carcinogen, which can lead to DNA damage and cell death. Additionally, (S)-(+)-Epichlorohydrin has been shown to have toxic effects on the liver and kidneys. The compound has also been shown to have teratogenic effects, which can lead to birth defects in developing fetuses.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-(+)-Epichlorohydrin is a useful compound for lab experiments due to its reactivity and unique properties. The compound can be used as a cross-linking agent to create various polymers and resins. Additionally, (S)-(+)-Epichlorohydrin can be used as a reagent in organic synthesis to create various compounds. However, the compound is also highly toxic and can pose a risk to researchers if not handled properly. Therefore, researchers must take appropriate safety measures when working with (S)-(+)-Epichlorohydrin.
Orientations Futures
There are several future directions for the research of (S)-(+)-Epichlorohydrin. One possible direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer. The compound's ability to form covalent bonds with nucleophiles could be used to selectively target cancer cells and induce cell death. Another possible direction is to investigate the compound's potential as a cross-linking agent for the production of biocompatible materials. The compound's ability to form cross-linked products could be used to create materials that are resistant to degradation and have improved mechanical properties.
Conclusion:
In conclusion, (S)-(+)-Epichlorohydrin is a useful compound for scientific research due to its unique properties. The compound is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid. (S)-(+)-Epichlorohydrin has various scientific research applications, including its use as a reagent in organic synthesis and as a cross-linking agent in the production of polymers and resins. The compound's mechanism of action involves the formation of covalent bonds with nucleophiles, which can lead to the alteration of the target molecule's structure and function. (S)-(+)-Epichlorohydrin has various biochemical and physiological effects, including its mutagenic, carcinogenic, and teratogenic properties. The compound has advantages and limitations for lab experiments, and there are several future directions for its research.
Méthodes De Synthèse
(S)-(+)-Epichlorohydrin is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or extraction to obtain pure (S)-(+)-Epichlorohydrin.
Applications De Recherche Scientifique
(S)-(+)-Epichlorohydrin is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis to create various compounds. The compound is also used as a crosslinking agent in the production of polymers, resins, and adhesives. Additionally, (S)-(+)-Epichlorohydrin is used in the production of epoxy resins, which are commonly used in the construction industry.
Propriétés
Numéro CAS |
136377-97-4 |
|---|---|
Nom du produit |
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) |
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
1-[(2S)-2-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C6H10O3/c1-4(7)6(3-9-6)5(2)8/h4,7H,3H2,1-2H3/t4-,6+/m1/s1 |
Clé InChI |
JXMLIEDCJHUGRX-XINAWCOVSA-N |
SMILES isomérique |
C[C@H]([C@@]1(CO1)C(=O)C)O |
SMILES |
CC(C1(CO1)C(=O)C)O |
SMILES canonique |
CC(C1(CO1)C(=O)C)O |
Synonymes |
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
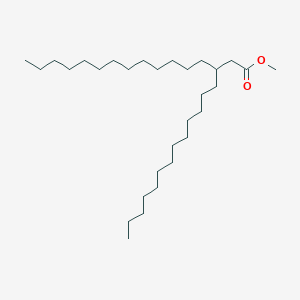
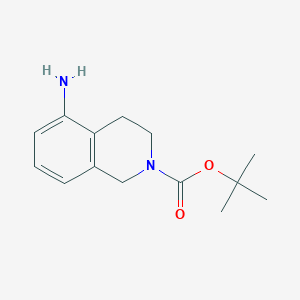
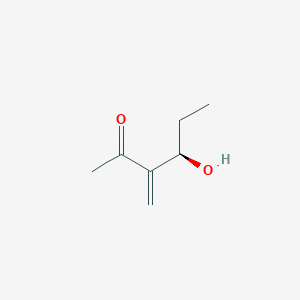
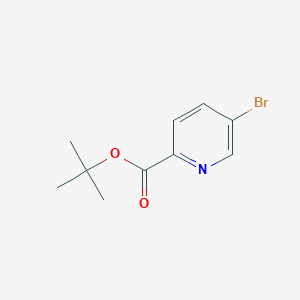
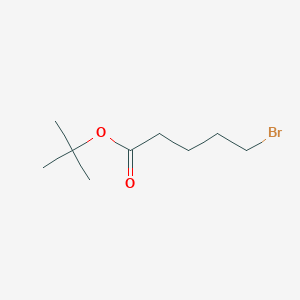
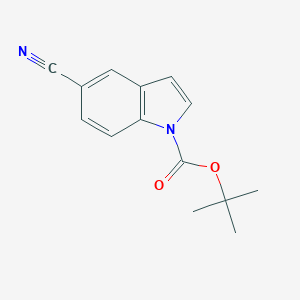
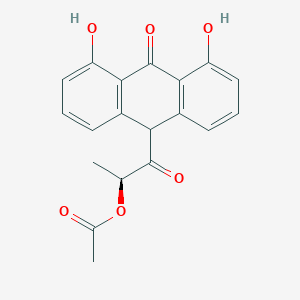
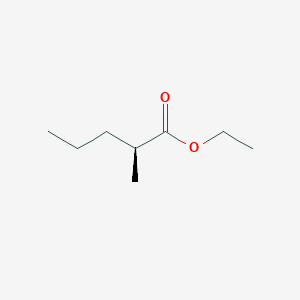
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
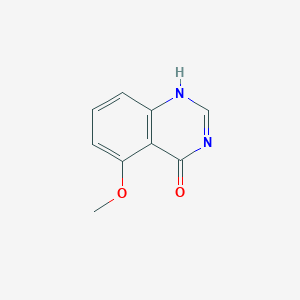
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)